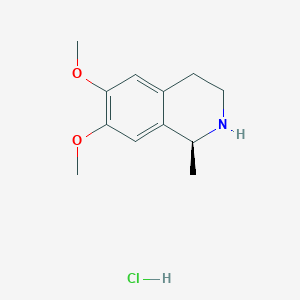

(S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methylisoquinolinium chloride

説明

Introduction to Tetrahydroisoquinoline Alkaloid Chemistry

Historical Context and Discovery of Isoquinolinium Salts

Tetrahydroisoquinoline (THIQ) alkaloids represent one of the most extensive families of nitrogen-containing natural products, with over 3,000 identified structures. The discovery of isoquinoline derivatives dates to the 19th century, when isoquinoline itself was first isolated from coal tar in 1885. The structural elucidation of simple THIQs, such as salsolidine and papaverine, laid the groundwork for understanding their biosynthetic pathways and pharmacological activities.

The synthesis of isoquinolinium salts gained momentum in the mid-20th century, driven by their utility in medicinal chemistry. For instance, Huang Hsinmin’s pioneering work in 1949 demonstrated the application of isoquinolinium salts as fluorescent probes. The compound (S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methylisoquinolinium chloride emerged as a subject of interest due to its stereochemical complexity and role in alkaloid biosynthesis.

Classification and Nomenclature

This compound (CAS: 883-87-4) belongs to the benzylisoquinoline alkaloid family. Its IUPAC name reflects its structural features:

- Core structure : 1,2,3,4-Tetrahydroisoquinoline (a six-membered aromatic ring fused to a piperidine ring).

- Substituents : Methoxy groups at positions 6 and 7, a methyl group at position 1, and a chloride counterion.

- Stereochemistry : The (S)-configuration at the C1 position distinguishes it from its enantiomer, (R)-salsolidine.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₂H₁₈ClNO₂ | |

| Molecular Weight | 243.73 g/mol | |

| Melting Point | 313.4°C | |

| Boiling Point | 127. |

特性

IUPAC Name |

(1S)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-8-10-7-12(15-3)11(14-2)6-9(10)4-5-13-8;/h6-8,13H,4-5H2,1-3H3;1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJXLTDHDLUBZBL-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC(=C(C=C2CCN1)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C2=CC(=C(C=C2CCN1)OC)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20236945 | |

| Record name | (S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methylisoquinolinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20236945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883-87-4 | |

| Record name | Isoquinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-1-methyl-, hydrochloride (1:1), (1S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=883-87-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methylisoquinolinium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000883874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methylisoquinolinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20236945 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-1,2,3,4-tetrahydro-6,7-dimethoxy-1-methylisoquinolinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.759 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Catalytic System and Reaction Conditions

Huang and Ying (2007) developed a protocol using a ruthenium complex coordinated with (S,S)-DPEN (1,2-diphenylethylenediamine) and supported on mesocellular foam (MCF). The reaction proceeds in dichloromethane at 20°C for 12 hours, with formic acid and triethylamine acting as the hydrogen source and base, respectively. Key parameters include:

| Parameter | Value |

|---|---|

| Catalyst | Ru/(S,S)-DPEN/MCF |

| Solvent | Dichloromethane |

| Temperature | 20°C |

| Time | 12 hours |

| Yield | 100% |

| Enantiomeric Excess (ee) | >99% (S)-isomer |

This method avoids high-pressure hydrogen gas, enhancing safety and scalability. The MCF support improves catalyst stability and recyclability.

Mechanistic Insights

The reaction follows a metal-ligand bifunctional mechanism:

-

Substrate Activation : The imine precursor coordinates to the ruthenium center.

-

Hydride Transfer : Formic acid donates a hydride to the imine carbon, facilitated by the chiral ligand.

-

Protonation : The resulting amine intermediate is protonated to yield the tetrahydroisoquinoline framework.

The (S,S)-DPEN ligand induces axial chirality, ensuring preferential formation of the (S)-enantiomer.

Isolation and Purification of the Hydrochloride Salt

After asymmetric hydrogenation, the free base is converted to the hydrochloride salt via acid-base reaction.

Salt Formation Protocol

-

Neutralization : The crude (S)-salsolidine free base is dissolved in anhydrous ether.

-

Acid Addition : Hydrochloric acid (HCl) in isopropanol is added dropwise at 0°C.

-

Precipitation : The hydrochloride salt precipitates as a white solid.

-

Filtration and Drying : The product is filtered, washed with cold ether, and dried under vacuum.

| Property | Value |

|---|---|

| Solubility | Soluble in water, methanol |

| Storage | 2–8°C, sealed, dry conditions |

| Purity | ≥95% (HPLC) |

This protocol ensures high purity and stability, critical for pharmacological studies.

Analytical Characterization

Spectroscopic Data

-

1H NMR (400 MHz, D2O) : δ 6.65 (s, 1H, H-8), 6.58 (s, 1H, H-5), 4.12 (m, 1H, H-1), 3.85 (s, 3H, OCH3), 3.82 (s, 3H, OCH3), 3.15–2.98 (m, 4H, H-2, H-3, H-4), 1.45 (d, J = 6.8 Hz, 3H, CH3).

-

13C NMR (100 MHz, D2O) : δ 149.2 (C-6), 148.7 (C-7), 132.5 (C-8a), 121.4 (C-5), 111.3 (C-4a), 56.1 (OCH3), 55.8 (OCH3), 51.2 (C-1), 45.3 (C-2), 29.8 (C-3), 28.4 (C-4), 16.2 (CH3).

Chiral Purity Assessment

Chiral HPLC using a Chiralpak AD-H column (hexane:isopropanol 90:10, 1 mL/min) confirms >99% ee for the (S)-enantiomer.

Comparative Analysis of Synthetic Routes

While asymmetric transfer hydrogenation is the gold standard, alternative methods have been explored:

Classical Resolution

Enzymatic Catalysis

-

Biocatalytic Reduction : Ketone precursors are reduced using alcohol dehydrogenases (ADHs) with NADPH cofactors.

-

Limitations : Substrate specificity and enzyme instability hinder scalability.

Applications in Drug Discovery

(S)-Salsolidine hydrochloride serves as a precursor for cytotoxic agents. For example, 2-(chloroacetyl)-salsolidine derivatives exhibit IC50 values of 2.89–5.84 µM against A549 and MCF-7 cancer cells. The hydrochloride salt’s solubility enhances bioavailability in pharmacological assays .

化学反応の分析

Types of Reactions

(S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methylisoquinolinium chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding quinones or other oxidized derivatives.

Reduction: Formation of reduced isoquinoline derivatives.

Substitution: Formation of substituted isoquinoline compounds with various functional groups.

科学的研究の応用

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have demonstrated that (S)-1,2,3,4-tetrahydro-6,7-dimethoxy-1-methylisoquinolinium chloride exhibits notable cytotoxic effects against various cancer cell lines. In vitro assays have shown that this compound can induce apoptosis in cancer cells, making it a candidate for further development as an anticancer agent. The mechanism of action appears to involve the disruption of cellular processes critical for cancer cell survival and proliferation .

2. Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Research indicates that this compound demonstrates effectiveness against a range of bacteria and fungi. For instance, studies have reported significant inhibition of bacterial growth in strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa, as well as antifungal activity against Candida albicans . These findings suggest potential applications in developing new antimicrobial agents.

Organic Synthesis Applications

1. Synthetic Intermediate

This compound serves as an important intermediate in organic synthesis. Its structural properties allow it to participate in various chemical reactions that lead to the formation of more complex molecules. For example, it can be used in the synthesis of isoquinoline derivatives through functionalization reactions . This versatility makes it valuable in the development of new pharmaceuticals and agrochemicals.

2. Fluorescent Probes

The compound has also been explored for its photophysical properties. Studies indicate that it can absorb ultraviolet light and emit fluorescence at specific wavelengths. This characteristic is particularly useful for developing fluorescent molecular probes that can be employed in biological imaging and sensing applications . Such probes can facilitate the study of biological processes at the molecular level.

Case Studies

作用機序

The mechanism of action of (S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methylisoquinolinium chloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular functions.

類似化合物との比較

Core Structural Modifications in Isoquinoline Derivatives

The following table summarizes key structural differences between the target compound and analogs from the provided evidence:

Notes:

- Positional Effects : The quaternary ammonium group in the target compound increases polarity and water solubility compared to neutral analogs like 6d and 6e, which may influence bioavailability and receptor binding .

- Scaffold Differences: 6-Methyl-1,2,3,4-tetrahydroquinoline () differs in the nitrogen position (quinoline vs. isoquinoline), altering electronic properties and biological target specificity .

Physicochemical and Toxicological Profiles

Key Observations :

- The chloride counterion in the target compound likely reduces volatility and enhances stability compared to neutral analogs.

- The ethyl ester (6d) and sulfonyl (6e) derivatives may exhibit higher membrane permeability due to moderate lipophilicity, whereas the indole-containing analog () could display unique pharmacokinetics due to its bulky substituent .

生物活性

(S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methylisoquinolinium chloride is a compound of significant interest in pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

This compound is derived from the isoquinoline family of alkaloids. The synthesis typically involves the use of specific reagents under controlled conditions to yield high-purity compounds. The synthesis pathway often includes the use of tert-butyl lithium and various alkyl halides to introduce substituents at specific positions on the isoquinoline ring .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

- Cytotoxicity : The compound was tested against K562 cell lines (a model for chronic myeloid leukemia), showing IC50 values in the micromolar range. Specifically, derivatives exhibited IC50 values of 0.66 μM and higher against resistant cell lines .

- Mechanism of Action : The compound appears to act by inhibiting key signaling pathways involved in cell proliferation and survival. It has been observed to block IL-6 mediated signals in colon cancer models, suggesting a role in attenuating tumor growth through immune modulation .

Antibacterial Activity

The antibacterial properties of this compound have also been investigated:

- Inhibition of Pathogens : The compound demonstrated activity against both Gram-positive and Gram-negative bacteria. Notably, it showed efficacy against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) indicating strong antibacterial potential .

Study on Anticancer Properties

A study published in Biomedicine & Pharmacotherapy evaluated the antiproliferative effects of a derivative of this compound on colon cancer cells. The results indicated that treatment with the compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways .

Antibacterial Mechanisms

In another research effort focused on its antibacterial properties, the compound was found to interact with bacterial proteins essential for survival and replication. This interaction was characterized using molecular docking studies that revealed binding affinities comparable to conventional antibiotics .

Comparative Biological Activity Table

Q & A

Q. Methodological Considerations :

- Temperature control : Elevated temperatures (>25°C) increase racemization risk, reducing enantiomeric excess (e.e.).

- Solvent selection : Polar aprotic solvents (e.g., CH₃CN) enhance reaction rates but may require longer purification steps.

Q. Advanced Research Focus :

- X-ray crystallography : Resolves absolute configuration disputes, particularly when synthetic batches show anomalous bioactivity .

- Mass spectrometry (HRMS) : Identifies trace isobaric impurities (e.g., des-methyl analogs) with mass accuracy <2 ppm .

What are the implications of stereochemical variations on pharmacological activity, and how are these assessed in vitro?

Advanced Research Focus

(S)-enantiomers often exhibit higher receptor binding affinity compared to (R)-forms. For example:

Q. Methodological Challenges :

- Isomer isolation : Preparative HPLC with chiral stationary phases is critical for obtaining >99% e.e. test samples .

- Data contradictions : Bioactivity discrepancies may arise from residual solvents (e.g., methanol) interfering with assay readouts .

How do pH and temperature affect the stability of this compound, and what degradation products are observed?

Advanced Research Focus

Stability studies under accelerated conditions (40°C/75% RH) reveal:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。